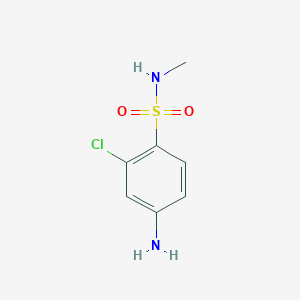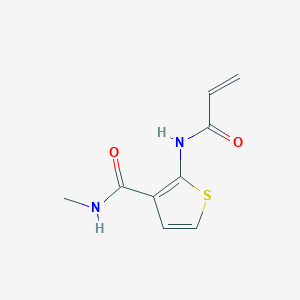
N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide, also known as Pyrvinium, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. Pyrvinium is a small molecule that has been shown to have antitumor and antiparasitic effects.
Wirkmechanismus
The mechanism of action of N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide is not yet fully understood. However, it has been proposed that this compound inhibits the Wnt signaling pathway, which is involved in cell proliferation and differentiation. This compound has also been shown to inhibit mitochondrial respiration and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. In parasites, this compound has been shown to inhibit growth and development, and induce death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide is that it is a small molecule that can easily penetrate cell membranes. This compound is also relatively easy to synthesize, making it a useful tool for researchers. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in research.
Zukünftige Richtungen
There are several future directions for N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide research. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer and parasite treatments. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, this compound could be further studied for its potential use in other diseases, such as neurodegenerative disorders.
Synthesemethoden
N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide can be synthesized by reacting 3-acetylpyridine with 2-amino-1-propanol in the presence of acetic anhydride. The resulting product is then reacted with acryloyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-Pyridin-3-ylpropan-2-yl)prop-2-enamide has been extensively studied for its antitumor and antiparasitic properties. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In parasitology research, this compound has been shown to have activity against various parasites, including Schistosoma mansoni, Taenia saginata, and Echinococcus granulosus. This compound has also been shown to have activity against the malaria parasite.
Eigenschaften
IUPAC Name |
N-(1-pyridin-3-ylpropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-11(14)13-9(2)7-10-5-4-6-12-8-10/h3-6,8-9H,1,7H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBVXQQKUANLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B2696204.png)
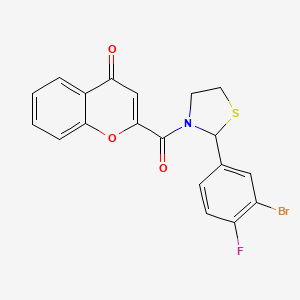
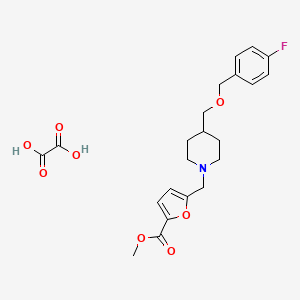
![N-(4-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2696207.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2696208.png)
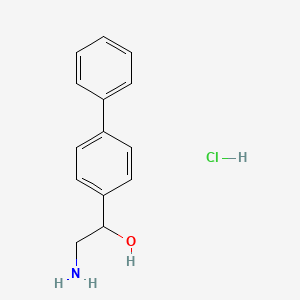
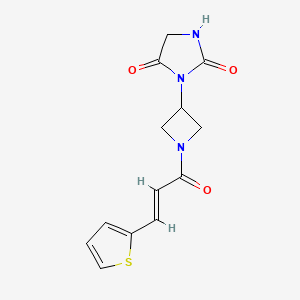
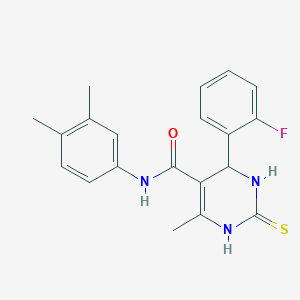
![N-(furan-2-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2696218.png)


![6-Chloro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylpyridine-3-sulfonamide](/img/structure/B2696221.png)
